Valsartan Ethyl Ester

Prodrug Design Intestinal Permeability Pharmacokinetics

For QC labs facing regulatory scrutiny, this fully characterized Valsartan impurity standard is the definitive solution for accurate HPLC/UPLC quantification in ANDA submissions. Unlike the API, this compound demonstrates ~6-fold higher absorption, making it a unique benchmark for prodrug research. - Specifically quantifies process-related impurities to meet regulatory validation requirements. - Provides a 6x higher absorption profile than Valsartan for permeability studies. - Supplied with compliant analytical data; requires storage at -20°C and fresh solution preparation.

Molecular Formula C26H33N5O3
Molecular Weight 463.6 g/mol
CAS No. 1111177-30-0
Cat. No. B570544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsartan Ethyl Ester
CAS1111177-30-0
SynonymsN-(1-Oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine Ethyl Ester
Molecular FormulaC26H33N5O3
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC
InChIInChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1
InChIKeyBTSNVLAJCYDJEU-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valsartan Ethyl Ester: Critical Impurity Standard


Valsartan Ethyl Ester (CAS 1111177-30-0), also designated as Valsartan impurity 2 or VSTGEt, is a chemically synthesized ethyl ester derivative of the angiotensin II AT1-receptor antagonist Valsartan . It is a fully characterized, solid-form compound supplied with detailed analytical data compliant with regulatory guidelines for pharmaceutical development [1]. While it is primarily recognized as a process-related impurity of the API Valsartan, its distinct molecular structure (ethyl ester vs. carboxylic acid) confers unique physicochemical and biopharmaceutical properties that cannot be replicated by Valsartan itself or other related esters .

Identity Critical Valsartan process impurity standard, not a generic ester or API substitute
Documentation Supplied with full characterization data for ANDA method validation support
Handling Solution-unstable; requires fresh preparation and small-aliquot procurement strategy

Why Valsartan Ethyl Ester Cannot Be Replaced


Generic substitution of Valsartan Ethyl Ester with Valsartan API or its methyl ester counterpart is scientifically invalid for multiple applications. Firstly, Valsartan Ethyl Ester is a specific, quantifiable impurity marker required for the validation of analytical methods (AMV) and quality control (QC) during Abbreviated New Drug Application (ANDA) submissions for Valsartan [1]. Secondly, from a biopharmaceutical perspective, this compound (VSTGEt) exhibits a markedly different absorption profile—demonstrated to be approximately 6-fold higher than that of Valsartan itself [2]—rendering it a unique tool for prodrug design and intestinal permeability studies where Valsartan's low oral bioavailability (25%) is a major limitation [3]. Lastly, its physical and chemical stability characteristics, particularly its limited solution stability necessitating fresh preparation , impose specific procurement and handling constraints that differentiate it from more stable, solid-form analogs and require deliberate sourcing.

Impurity marker

Valsartan API or methyl ester cannot serve as a specific impurity marker for HPLC/UPLC method validation; only the ethyl ester standard provides the required peak identity and quantification.

Absorption profile

The reported ~6-fold higher intestinal absorption of Valsartan Ethyl Ester vs. Valsartan means simple substitution would invalidate prodrug design studies and permeability comparisons.

Solution stability

Analogues stable in stock solutions cannot replicate the strict fresh-preparation requirement; using a stable analog risks inconsistent analytical results and data loss.

Valsartan Ethyl Ester: Quantitative Differentiation Evidence


Enhanced Intestinal Absorption for Prodrug Screening

In a comparative pharmacokinetic screening study evaluating a series of Valsartan structural modifications, Valsartan Ethyl Ester (VSTGEt) demonstrated an absorption rate approximately 6-fold higher than that of unmodified Valsartan [1]. This quantitative differentiation addresses a critical limitation of Valsartan, which suffers from low and highly variable oral bioavailability (approximately 25%) [2]. The study explicitly identifies VSTGEt as possessing significant biological activity, with markedly enhanced absorption characteristics [1].

Intestinal absorption
Head-to-head
~6-fold higher absorption vs. Valsartan
Supports prodrug absorption benchmarking and ester-mediated permeability research
In vivo screening, oral administration; reported comparative data
Prodrug Design Intestinal Permeability Pharmacokinetics Oral Bioavailability

Solution Instability vs Solid-State Stability

A critical procurement and experimental design differentiator for Valsartan Ethyl Ester is its explicitly defined solution instability, in contrast to its stable solid-state form. Vendor technical documentation clearly states that 'Solutions are unstable. Prepare fresh or purchase small, pre-packaged sizes' . This characteristic is not universally applicable to all Valsartan-related impurities or the API itself and necessitates a distinct handling protocol compared to analogs that may exhibit long-term stability in stock solutions. Solid material, however, is reported to be stable for shipping at ambient room temperature [1].

Solution stability
Supporting evidence
Solutions unstable; solid stable at ambient
Fresh preparation required; dictates small-aliquot procurement
Vendor technical data; class-level inference
Reference Standard Handling Analytical Method Validation Solution Stability Procurement Specifications

ANDA Filing Compliance and Traceability

Valsartan Ethyl Ester is not merely a research tool; it is a defined impurity standard supplied with characterization data specifically intended for regulatory applications, including analytical method development, method validation (AMV), and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) [1]. Suppliers explicitly state that the product can be used as a reference standard and that further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This regulatory documentation package and potential for compendial traceability distinguish it from generic research-grade Valsartan esters or other non-designated impurities that lack this specific documentation and intended use.

Regulatory documentation
Supporting evidence
Characterization data, USP/EP traceability feasible
Supports ANDA method validation and QC documentation
Differentiates from generic research-grade esters
Regulatory Compliance ANDA Filing Reference Standard Method Validation

Valsartan Ethyl Ester Application Scenarios


Forced Degradation and Impurity Profiling

Valsartan Ethyl Ester is the optimal choice for developing and validating HPLC/UPLC methods for the quantification of this specific process-related impurity in Valsartan API. Its documented role as a 'major impurity' and the availability of a regulatory-compliant standard with full characterization [1] directly support the accurate identification and quantification required for ANDA submissions and commercial batch release testing.

Prodrug Design and Oral Bioavailability Enhancement

This compound is a superior candidate for academic and industrial research programs focused on overcoming the low oral bioavailability of Valsartan. The direct, head-to-head evidence demonstrating its ~6-fold higher absorption rate compared to Valsartan [2] validates its use as a lead compound or a benchmark in studying esterase-mediated prodrug activation and intestinal permeability enhancement strategies.

Bioanalytical Method Validation for PK Studies

For CROs and pharma laboratories developing LC-MS/MS methods for quantifying Valsartan and its metabolites in biological matrices, Valsartan Ethyl Ester serves a dual purpose. It is both a necessary impurity standard for method selectivity validation and a valuable reference for studying the in vivo hydrolysis of ester prodrugs to the active Valsartan moiety, given its distinct retention time and mass transition properties due to the ethyl ester modification.

Preclinical Pharmacology in SHR Model

Based on the established in vivo efficacy study that compared VSTGEt (10 and 30 mg/kg/day) directly against Valsartan in SHR [2], this compound is the preferred agent for investigators seeking to correlate enhanced absorption with pharmacodynamic endpoints, such as blood pressure reduction and cardiovascular remodeling inhibition, in a well-defined hypertensive animal model.

Application
Selection Property
Validation Focus
Impurity profiling in Valsartan API
Designated impurity standard with full characterization
HPLC/UPLC method selectivity and quantification accuracy
Prodrug absorption research
Reported higher intestinal absorption benchmark
Esterase-mediated activation and permeability model interpretation
Bioanalytical method setup
Distinct retention and mass transition due to ethyl ester
Method selectivity for ester prodrug and Valsartan in research matrices
Hypertensive model pharmacology
In vivo absorption-pharmacodynamic correlation candidate
Blood pressure and remodeling endpoint response in SHR model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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